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Compound of Interest

Compound Name: DL-threo-PDMP hydrochloride

Cat. No.: B1506892 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PDMP

HCl) is a synthetic ceramide analog that has emerged as a critical tool in the study of

glycosphingolipid metabolism and its role in cellular processes. As a potent and competitive

inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed

step in the synthesis of most glycosphingolipids, DL-threo-PDMP has been instrumental in

elucidating the downstream effects of ceramide accumulation, including the induction of

endoplasmic reticulum (ER) stress, autophagy, and apoptosis.[1] This technical guide provides

an in-depth overview of the discovery, synthesis, and key experimental protocols related to DL-
threo-PDMP hydrochloride, tailored for researchers and professionals in the field of drug

development.
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Property Value Reference

CAS Number 80938-69-8

Molecular Formula C₂₃H₃₈N₂O₃ · HCl [2]

Molecular Weight 427.02 g/mol [2]

Appearance White to off-white solid

Purity ≥98% (HPLC)

Solubility
Water (50 mg/mL), Ethanol,

DMSO
[2][3]

Storage -20°C

Biological Activity of DL-threo-PDMP and its Isomers
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Compound Target Assay IC₅₀ / Effect Reference

DL-threo-PDMP
Glucosylceramid

e Synthase
Enzyme Assay Inhibition

D-threo-PDMP
Glucosylceramid

e Synthase
Enzyme Assay

IC₅₀: 0.7 µM

(uncompetitive

vs. UDP-glucose,

mixed vs.

ceramide)

[4]

D-threo-PDMP
Glucosylceramid

e Synthase

Cell-based (B16

Melanoma)

50% inhibition at

5 µM
[5]

L-threo-PDMP

Glucosylceramid

e &

Lactosylceramid

e Synthases

Cell-based

(Human Kidney)
Stimulatory effect [6]

DL-threo-PDMP
Glucosylceramid

e Synthase

Cell

homogenates

(MDCK)

33% inhibition at

5 µM, 48%

inhibition at 10

µM

[7]

D-threo-PDMP
Neurite

Outgrowth

Cell-based (Rat

Explants)

Dose-dependent

inhibition (5-20

µM)

[4]

D-threo-PDMP Cell Adhesion
Cell-based (B16

Melanoma)

Inhibition at 10-

25 µM
[5]

DL-threo-PDMP
Apoptosis

Induction

Cell-based

(A549)

Caspase-

independent

apoptosis

[1]

DL-threo-PDMP
Autophagy

Induction

Cell-based

(A549)

Increased LC3B-

II and decreased

p62 expression

[1]
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Synthesis of DL-threo-PDMP Hydrochloride
The synthesis of DL-threo-PDMP hydrochloride is based on the methods originally described

by Vunnam and Radin, and later refined by Inokuchi and Radin for the separation of its

stereoisomers.[4] The following protocol outlines a general procedure for the synthesis of the

racemic DL-threo mixture.

Materials:

DL-threo-1-phenyl-2-amino-1,3-propanediol

Decanoyl chloride

Triethylamine

Dichloromethane (DCM)

Sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Thionyl chloride (SOCl₂)

Morpholine

Hydrochloric acid (HCl) in diethyl ether or isopropanol

Procedure:

N-acylation: Dissolve DL-threo-1-phenyl-2-amino-1,3-propanediol in DCM and cool to 0°C.

Add triethylamine, followed by the dropwise addition of decanoyl chloride. Allow the reaction

to warm to room temperature and stir overnight.

Work-up: Wash the reaction mixture sequentially with saturated NaHCO₃ solution and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to obtain DL-threo-1-phenyl-2-decanoylamino-1,3-propanediol.
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Chlorination: Dissolve the product from the previous step in DCM and cool to 0°C. Slowly

add thionyl chloride and stir at room temperature for several hours. Remove the solvent

under reduced pressure.

Morpholine substitution: Dissolve the resulting crude chloro derivative in an appropriate

solvent and add morpholine. Heat the reaction mixture to drive the substitution reaction to

completion.

Purification and Salt Formation: Purify the crude product by column chromatography.

Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether)

and add a solution of HCl in diethyl ether or isopropanol to precipitate the hydrochloride salt.

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under

vacuum to yield DL-threo-PDMP hydrochloride.

Glucosylceramide Synthase (GCS) Activity Assay
This protocol is adapted from methodologies used to assess the inhibitory effect of PDMP on

GCS activity.

Materials:

Cell lysates or purified GCS enzyme

Ceramide substrate (e.g., NBD-C6-ceramide)

UDP-glucose

DL-threo-PDMP hydrochloride (as inhibitor)

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

Thin Layer Chromatography (TLC) plates

TLC developing solvent (e.g., chloroform/methanol/water mixture)

Fluorescence imaging system
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Procedure:

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, cell lysate or purified

GCS, and the desired concentration of DL-threo-PDMP hydrochloride. Pre-incubate for a

short period at 37°C.

Initiation: Start the reaction by adding the ceramide substrate and UDP-glucose.

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

Termination: Stop the reaction by adding a chloroform/methanol mixture.

Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower

organic phase containing the lipids.

TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the plate using an

appropriate solvent system to separate the product (glucosylceramide) from the substrate

(ceramide).

Detection and Quantification: Visualize the fluorescently labeled lipids on the TLC plate using

a fluorescence imaging system. Quantify the spot intensities to determine the GCS activity

and the extent of inhibition by DL-threo-PDMP.

Assessment of Autophagy via Western Blotting for LC3-
II and p62
This protocol describes the detection of autophagy induction by monitoring the conversion of

LC3-I to LC3-II and the degradation of p62/SQSTM1.[1][8]

Materials:

Cultured cells (e.g., A549, HeLa)

DL-threo-PDMP hydrochloride

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Protein assay kit (e.g., BCA)
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SDS-PAGE gels

PVDF membrane

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (loading control)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various

concentrations of DL-threo-PDMP hydrochloride for a specified time (e.g., 24 hours).

Include a vehicle-treated control. To monitor autophagic flux, a set of cells can be co-treated

with a lysosomal inhibitor like bafilomycin A1 or chloroquine for the last few hours of the

experiment.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate using a protein

assay kit.

Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and

transfer the proteins to a PVDF membrane.

Immunoblotting: Block the membrane and then incubate with primary antibodies against

LC3B, p62, and a loading control overnight at 4°C.

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated

secondary antibodies. Visualize the protein bands using a chemiluminescent substrate and

an imaging system.

Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease

in p62 levels are indicative of induced autophagy.
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Measurement of Apoptosis by Caspase-3/7 Activity
Assay
This protocol outlines a method to quantify apoptosis by measuring the activity of executioner

caspases 3 and 7.

Materials:

Cultured cells

DL-threo-PDMP hydrochloride

Caspase-3/7 activity assay kit (containing a luminogenic or fluorogenic substrate)

Microplate reader (luminometer or fluorometer)

Procedure:

Cell Plating and Treatment: Seed cells in a multi-well plate and treat with DL-threo-PDMP
hydrochloride at various concentrations for a desired duration. Include appropriate controls.

Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the

manufacturer's instructions. This typically involves reconstituting a lyophilized substrate in a

buffer.

Cell Lysis and Substrate Incubation: Add the caspase-3/7 reagent directly to the cell culture

wells. The reagent contains a cell-permeable substrate and components to lyse the cells.

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours),

protected from light.

Measurement: Measure the luminescence or fluorescence using a microplate reader. The

signal intensity is directly proportional to the caspase-3/7 activity.

Data Analysis: Normalize the signal to the number of cells or a viability marker if performing

a multiplexed assay. An increased signal in treated cells compared to controls indicates

apoptosis induction.
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Mandatory Visualization
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Caption: Synthetic workflow for DL-threo-PDMP hydrochloride.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b1506892?utm_src=pdf-body-img
https://www.benchchem.com/product/b1506892?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1506892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DL-threo-PDMP

Glucosylceramide
Synthase

Inhibits

Glucosylceramide

Ceramide

Substrate

ER Stress
(e.g., CHOP expression)

Accumulation leads to

mTOR Inactivation

Accumulation leads to

Glycosphingolipids

Autophagy
(LC3-II ▲, p62 ▼)

Apoptosis
(Caspase activation)

Promotes

Click to download full resolution via product page

Caption: Signaling pathway affected by DL-threo-PDMP.
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Caption: Experimental workflow for autophagy assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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